7-Bromo-2,4-dichloro-6-methylthieno[3,2-d]pyrimidine

Physicochemical Property Lipophilicity Drug Design

Medicinal chemists need building blocks with orthogonal reactive handles for kinase inhibitor SAR. 7-Bromo-2,4-dichloro-6-methylthieno[3,2-d]pyrimidine delivers three differentiated halogens (Br at C-7, Cl at C-2/C-4) for programmed Pd couplings, with a C-6 methyl placeholder. • Three orthogonal sites for sequential cross-coupling • Paired SAR vs. non-methylated analog (Δ14 g/mol) • 98% purity for multi-step synthesis reproducibility Supplied with CoA; store sealed dry at 2-8°C; ambient shipping.

Molecular Formula C7H3BrCl2N2S
Molecular Weight 297.98
CAS No. 1469811-06-0
Cat. No. B2616085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2,4-dichloro-6-methylthieno[3,2-d]pyrimidine
CAS1469811-06-0
Molecular FormulaC7H3BrCl2N2S
Molecular Weight297.98
Structural Identifiers
SMILESCC1=C(C2=C(S1)C(=NC(=N2)Cl)Cl)Br
InChIInChI=1S/C7H3BrCl2N2S/c1-2-3(8)4-5(13-2)6(9)12-7(10)11-4/h1H3
InChIKeyOYVZBRIHXCRDQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring 7-Bromo-2,4-dichloro-6-methylthieno[3,2-d]pyrimidine (CAS 1469811-06-0): A Trihalogenated Thienopyrimidine Building Block


7-Bromo-2,4-dichloro-6-methylthieno[3,2-d]pyrimidine (CAS 1469811-06-0) is a heterocyclic building block featuring a thieno[3,2-d]pyrimidine core with three halogen substituents (bromine at C-7, chlorine at C-2 and C-4) and a methyl group at C-6 [1]. Its molecular formula is C₇H₃BrCl₂N₂S, with a molecular weight of 297.99 g/mol . The compound serves as a key intermediate in medicinal chemistry for constructing diverse trisubstituted derivatives, particularly for kinase inhibitor programs [2]. Its differentiated substitution pattern provides three orthogonal reactive sites for sequential functionalization, making it a versatile scaffold for parallel library synthesis.

Sequential Functionalization
Three orthogonal halogens (Br, Cl, Cl) enable programmed coupling at C7, C4, C2
Regiochemical Control
C-6 methyl group blocks undesired side reactions, ensuring single regioisomer outcome
Library Synthesis Fit
Pre-installed methyl directs focused kinase inhibitor chemical space exploration

Why 7-Bromo-2,4-dichloro-6-methylthieno[3,2-d]pyrimidine Cannot Be Replaced by Analogous Thienopyrimidine Building Blocks


The presence and position of the C-6 methyl group on 7-Bromo-2,4-dichloro-6-methylthieno[3,2-d]pyrimidine create a unique steric and electronic environment that cannot be replicated by the common, non-methylated analog 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine (CAS 41102-25-4). The methyl substituent directly alters the compound's lipophilicity (computed XLogP3-AA of 4.3 vs. a predicted LogP of ~3.5 for the non-methylated analog [1]), influences the electron density of the thiophene ring, and provides a metabolically stable blocking group at a position known to be critical for biological activity in kinase inhibitors [2]. Substituting this with a non-methylated or differently substituted analog would lead to divergent physicochemical properties, altered reactivity in cross-coupling reactions, and a different biological profile in downstream applications, making direct interchange scientifically invalid.

Target Compound
Common Analog
C-6 methyl permanently blocks reactive site, ensuring exclusive 7,4,2-substitution
Unsubstituted C-6 may lead to regioisomeric mixtures under cross-coupling conditions
Higher lipophilicity may shift ADME profile of derived kinase inhibitors
Lower lipophilicity yields divergent physicochemical properties in final analogs

Quantitative Differentiation Evidence for 7-Bromo-2,4-dichloro-6-methylthieno[3,2-d]pyrimidine Against Its Closest Analog


Comparative Lipophilicity: C-6 Methylation Significantly Increases LogP Versus the Non-Methylated Analog

The computed partition coefficient (XLogP3-AA) for 7-Bromo-2,4-dichloro-6-methylthieno[3,2-d]pyrimidine is 4.3 [1]. In contrast, the non-methylated analog, 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine (CAS 41102-25-4), has a predicted LogP of ~3.5 . This delta of 0.8 log units is significant; it represents a roughly 6.3-fold increase in lipophilicity, which can substantially improve membrane permeability and influence the ADME profile of final compounds derived from this building block. This difference is directly quantifiable and predictive of downstream biological behavior.

Lipophilicity (LogP)
Reported
Target XLogP3-AA 4.3
vs Comparator ~3.5
Δ ≈ +0.8 log units
Supports lipophilicity-driven design of derived kinase inhibitors
Computed property; experimental logD may differ
Physicochemical Property Lipophilicity Drug Design

Purity Specifications: Commercial Availability at >98% Purity Enhances Reproducibility in Parallel Synthesis

Commercially, 7-Bromo-2,4-dichloro-6-methylthieno[3,2-d]pyrimidine is available at a certified purity of 98% (HPLC) from reputable suppliers like Fluorochem . In comparison, the common non-methylated analog (CAS 41102-25-4) is typically supplied at 95% purity . While both are considered high-purity research chemicals, a 3% absolute difference in purity can translate to a meaningful reduction in problematic impurities when this building block is used as a limiting reagent in a multi-step synthesis, directly improving yield and reducing purification burden.

Commercial Purity
Supplier-reported
98% (HPLC) for target
vs 95% typical for analog
Higher purity may reduce side products in multi-step synthesis
Vendor CoA review recommended
Chemical Purity Procurement Reproducibility

Synthetic Utility: The C-6 Methyl Group Acts as a Blocking Group, Enabling Sequential Functionalization Strategies

The strategic value of the 6-methyl substitution lies in its role as a chemically inert blocking group. Unlike the non-methylated analog where C-6 is unsubstituted (and thus potentially reactive under certain conditions), the methyl group on the target compound permanently occupies this position, ensuring exclusive sequential reactivity at the C-7 (Br), C-4 (Cl), and C-2 (Cl) sites as demonstrated in synthetic routes developed for the broader thieno[3,2-d]pyrimidine class [1]. This prevents formation of undesired C-6 regioisomers during metal-catalyzed cross-couplings. While a direct comparative yield study for this specific compound is absent from public literature, the established synthetic methodology for analogous trihalogenated intermediates confirms that the presence of the C-6 methyl group streamlines the synthesis of 2,4,7-trisubstituted targets with a defined, unambiguous regiochemical outcome.

Regiochemical Control
Class-level inference
Target: Inert C-6 methyl enables exclusive 7,4,2-substitution
Analog: Unblocked C-6 may form regioisomers
Streamlines library synthesis with defined regiochemistry
Direct comparative yield data absent
Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Molecular Weight Advantage: A Defined Increment Over the Non-Methylated Scaffold for Structure-Activity Relationship (SAR) Studies

The molecular weight of 7-Bromo-2,4-dichloro-6-methylthieno[3,2-d]pyrimidine is 297.99 g/mol [1]. Its direct analog without the 6-methyl group, 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine, has a molecular weight of 283.96 g/mol . This precise 14.03 g/mol mass difference (corresponding to a CH₂ group) is valuable in SAR campaigns. When building two parallel series from these two scaffolds, any differences in biological activity (IC₅₀, Kd, etc.) can be attributed with high confidence to the presence or absence of the methyl group, enabling a clean, quantifiable assessment of the methyl's steric and electronic contribution to target binding.

Molecular Weight
Class-level inference
297.99 g/mol (target)
vs 283.96 g/mol (analog)
Δ +14.03 g/mol (CH₂)
Enables clean SAR pair analysis for C-6 methyl scan
Intrinsic property
Structure-Activity Relationship Molecular Weight Fragment-Based Drug Discovery

Key Application Scenarios for 7-Bromo-2,4-dichloro-6-methylthieno[3,2-d]pyrimidine Driven by Quantitative Evidence


Kinase Inhibitor Library Design Requiring a Pre-Installed C-6 Methyl Group

Based on its defined lipophilicity (LogP 4.3) and the class-level evidence for thieno[3,2-d]pyrimidines as kinase inhibitors [1], this building block is optimal for generating focused libraries targeting lipid kinases (e.g., PI3Kδ) or receptor tyrosine kinases. The pre-installed C-6 methyl group ensures all library members probe a specific, methyl-occupied chemical space from the first synthetic step, accelerating hit-to-lead optimization by systematically exploring C-2, C-4, and C-7 vectors [2].

Sequential Cross-Coupling for Trisubstituted Scaffolds in Drug Discovery

The compound's three differentiated halogens (Br, and two Cl atoms at positions 2 and 4) enable a programmed sequence of Pd-catalyzed cross-couplings. The C-6 methyl group acts as a permanent, inert placeholder, preventing side reactions and ensuring exclusive 7,4,2-trisubstitution [1]. This is critical for medicinal chemistry teams synthesizing complex, patentable chemical matter where a high degree of regiochemical control is mandatory.

Comparative SAR Studies: Probing the 'Methyl Effect' at the C-6 Position

The precise 14 g/mol mass difference compared to the non-methylated analog (CAS 41102-25-4) makes this compound the ideal partner for a paired SAR study. By synthesizing two parallel compound series from the methylated and non-methylated scaffolds, researchers can directly deconvolute the contribution of the C-6 methyl group to target potency, selectivity, and ADME properties [1][2]. This application directly leverages the quantitative mass difference highlighted in Section 3.

Synthesis of Dual Pharmacophore Inhibitors Guided by the Merged Pharmacophore Strategy

Recent literature demonstrates the success of the thieno[3,2-d]pyrimidine core in creating first-in-class bifunctional inhibitors (e.g., PI3Kδ-BET) [1]. 7-Bromo-2,4-dichloro-6-methylthieno[3,2-d]pyrimidine serves as a critical intermediate to elaborate such dual pharmacophores. The 98% commercial purity ensures that the starting material does not compromise the demanding multistep synthesis required to assemble these complex, high-value biological probes [2].

Application
Selection Property
Validation Focus
Kinase inhibitor library design (pre-installed C-6 methyl)
Pre-installed methyl directing focused chemical space
Lipophilicity-matched library profiling and target engagement
Sequential cross-coupling for trisubstituted scaffolds
Three differentiated halogens enabling programmed coupling
Regiochemical control and coupling sequence optimization
Comparative SAR studies probing the C-6 methyl effect
Paired scaffold for methyl scan SAR
Comparative biological evaluation of methyl contribution
Synthesis of complex dual pharmacophore probes
High purity grade supports demanding multistep synthesis
Purity and batch consistency verification
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